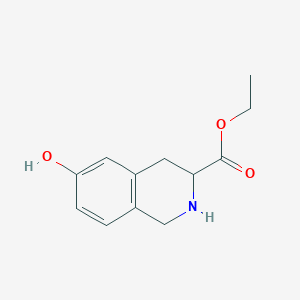

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLQCKKJTOBRSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(CN1)C=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564953 |

Source

|

| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134388-85-5 |

Source

|

| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a prominent structural motif found in numerous natural products and synthetic compounds of medicinal importance. These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, which include applications in neurodegenerative disorders, and as antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental protocols for its synthesis and characterization, and discusses its potential biological significance.

Chemical Identity and Physical Properties

A clear definition of the chemical identity and a summary of the physical properties are fundamental for the handling, formulation, and development of any chemical entity.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₅NO₃

-

Molecular Weight: 221.25 g/mol

-

CAS Number: 134388-85-5

-

Canonical SMILES: C1C(NCC2=C1C=C(C=C2)O)C(=O)OCC

Physicochemical Data

| Property | Value | Source/Comment |

| Melting Point | Not available | Experimental determination is required. The hydrochloride salt of a related compound is a white to yellow solid. |

| Boiling Point | Not available | Experimental determination is required. |

| pKa | Not available | Predicted values for related tetrahydroisoquinolines suggest a basic pKa for the secondary amine. Experimental determination is necessary. |

| LogP | Not available | The octanol-water partition coefficient is a critical parameter for drug development. Experimental determination is recommended. |

| Solubility | Very soluble in water (for a related hydrochloride salt) | The solubility of the free base in various solvents needs to be experimentally determined. It is expected to be soluble in organic solvents. |

Experimental Protocols

Detailed experimental procedures are essential for the replication of scientific findings and for the further investigation of a compound's properties.

Synthesis Protocol: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

General Procedure for the Synthesis of this compound:

A potential synthetic route for the target molecule would involve the reaction of tyramine (4-(2-aminoethyl)phenol) with ethyl glyoxylate in the presence of an acid catalyst.

-

Reactants:

-

Tyramine hydrochloride

-

Ethyl glyoxylate (or a suitable precursor)

-

Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)

-

Solvent (e.g., water, ethanol, or a biphasic system)

-

-

Reaction Steps:

-

Dissolve tyramine hydrochloride in the chosen solvent.

-

Add ethyl glyoxylate to the solution.

-

Introduce the acid catalyst and heat the reaction mixture. The reaction progress should be monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product using column chromatography.

-

Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

-

Below is a DOT script for a diagram illustrating the general workflow of a Pictet-Spengler synthesis.

Caption: General workflow for the Pictet-Spengler synthesis of the target compound.

Determination of Physicochemical Properties: Experimental Methodologies

Standard laboratory procedures should be employed to determine the key physicochemical properties of the synthesized compound.

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Solubility: Assessed by the shake-flask method in various solvents (e.g., water, ethanol, DMSO, octanol) at a controlled temperature.

-

LogP (Octanol-Water Partition Coefficient): Can be determined using the shake-flask method followed by quantification of the compound in each phase by HPLC or UV-Vis spectroscopy.

The following diagram outlines the logical flow for determining the solubility and LogP of a compound.

Caption: Workflow for the experimental determination of solubility and LogP.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of tetrahydroisoquinolines exhibits a wide range of pharmacological activities.

Known Activities of Tetrahydroisoquinolines

-

PPARγ Agonism: Certain derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as potent peroxisome proliferator-activated receptor gamma (PPARγ) agonists, showing potential as treatments for diabetes.

-

Anticancer Properties: The THIQ scaffold is present in several antitumor antibiotics.

-

Neuroprotective Effects: Many THIQ derivatives have been investigated for their neuroprotective properties.

-

Antimicrobial Activity: Various substituted tetrahydroisoquinolines have demonstrated antibacterial and antifungal properties.

Potential Signaling Pathway Involvement

Given the activity of related compounds as PPARγ agonists, it is plausible that this compound could interact with this signaling pathway. PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.

The diagram below illustrates a simplified representation of a potential signaling pathway involving PPARγ.

Caption: Potential involvement in the PPARγ signaling pathway.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound should be handled with care in a laboratory setting.

-

Precautions: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam in case of fire.

Conclusion

This compound is a molecule of interest within the medicinally significant class of tetrahydroisoquinolines. While there is a notable lack of comprehensive, experimentally determined physicochemical data, its structural similarity to other biologically active THIQs suggests potential for further investigation, particularly in the areas of metabolic disorders and oncology. This guide serves as a foundational resource for researchers, highlighting the current knowledge gaps and providing a framework for future experimental work on this promising compound. The synthesis via the Pictet-Spengler reaction and subsequent detailed characterization of its physicochemical and biological properties are critical next steps in unlocking its full potential.

Spectroscopic and Synthetic Profile of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This molecule is a derivative of the tetrahydroisoquinoline scaffold, a core structure in many biologically active compounds and natural products, making it of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound in public databases, this guide presents predicted spectroscopic data based on the analysis of closely related analogs and established principles of spectroscopy. Detailed, generalized experimental protocols for its synthesis and characterization are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of similar tetrahydroisoquinoline derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.0 - 10.0 | br s | 1H | Ar-OH |

| ~6.6 - 7.0 | m | 3H | Ar-H |

| ~4.1 - 4.3 | q | 2H | -O-CH₂ -CH₃ |

| ~4.0 - 4.2 | m | 1H | CH -COOEt |

| ~3.8 - 4.0 | m | 2H | Ar-CH₂ -N |

| ~2.8 - 3.2 | m | 2H | N-CH₂ -CH |

| ~2.0 - 2.5 | br s | 1H | NH |

| ~1.2 - 1.4 | t | 3H | -O-CH₂-CH₃ |

Solvent: DMSO-d₆ br s = broad singlet, m = multiplet, q = quartet, t = triplet

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C =O (Ester) |

| ~155 | Ar-C -OH |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~115 | Ar-C H |

| ~114 | Ar-C H |

| ~113 | Ar-C H |

| ~61 | -O-C H₂-CH₃ |

| ~55 | C H-COOEt |

| ~45 | Ar-C H₂-N |

| ~40 | N-C H₂-CH |

| ~14 | -O-CH₂-C H₃ |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 - 3200 | O-H and N-H stretching |

| ~3000 - 2850 | C-H stretching (aliphatic) |

| ~1730 | C=O stretching (ester) |

| ~1600, ~1500 | C=C stretching (aromatic) |

| ~1250 | C-O stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 221 | [M]⁺ (Molecular Ion) |

| 176 | [M - OEt]⁺ |

| 148 | [M - COOEt]⁺ |

| 134 | [Tetrahydroisoquinoline fragment]⁺ |

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.

Synthesis: Pictet-Spengler Reaction

A plausible synthetic route to the target molecule is the Pictet-Spengler reaction, a classic method for constructing the tetrahydroisoquinoline ring system.

The Biological Activity of 6-Hydroxy-THIQ Ethyl Ester Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 6-hydroxy-tetrahydroisoquinoline (6-hydroxy-THIQ) represent a versatile class of heterocyclic compounds with significant therapeutic potential across various disease areas. While data on a single, specific "6-hydroxy-THIQ ethyl ester" is not extensively available in public literature, research on closely related analogues, particularly ethyl ester prodrugs, has revealed potent biological activities. This technical guide consolidates the available scientific information, focusing on a well-documented example of a 6-hydroxy-THIQ derivative ethyl ester that functions as a potent antagonist of the Lymphocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This guide will delve into its mechanism of action, present quantitative biological data, outline relevant experimental protocols, and provide visualizations of key pathways and workflows.

Introduction to 6-Hydroxy-Tetrahydroisoquinolines (THIQs)

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of a hydroxyl group at the 6-position can significantly influence the pharmacological properties of these molecules, providing a key interaction point for receptor binding and allowing for further chemical modification. THIQ derivatives have been investigated for their potential as anti-cancer, neuroprotective, and anti-inflammatory agents.[2][3][4] The addition of an ethyl ester group is a common medicinal chemistry strategy to improve the pharmacokinetic properties of a drug candidate, often enhancing oral bioavailability by increasing lipophilicity and facilitating transport across biological membranes, with the ester being subsequently hydrolyzed in vivo to the active carboxylic acid form.

A Case Study: A 6-Hydroxy-THIQ Ethyl Ester as an LFA-1/ICAM-1 Antagonist

A notable example of a biologically active 6-hydroxy-THIQ ethyl ester is a compound designated as 6t in a study by Zhong et al. (2010).[5][6] This compound is the ethyl ester prodrug of the carboxylic acid 6q , a potent antagonist of the LFA-1/ICAM-1 interaction. This protein-protein interaction is a critical step in the inflammatory cascade, mediating T-cell adhesion, migration, and the formation of the immunological synapse.[4][7] By blocking this interaction, these THIQ derivatives can effectively inhibit inflammatory responses.[5]

Mechanism of Action

The primary mechanism of action for this class of 6-hydroxy-THIQ derivatives is the disruption of the binding between the integrin LFA-1, expressed on leukocytes, and its receptor ICAM-1, found on endothelial cells and antigen-presenting cells.[5] This inhibition prevents the cell-to-cell adhesion necessary for T-cell activation and migration to sites of inflammation.[4][8] The ethyl ester prodrug (6t) is designed to be absorbed more readily upon oral administration, after which it is rapidly hydrolyzed by esterases in the body to the active carboxylic acid (6q).[6]

Quantitative Biological Data

The following tables summarize the in vitro potency and pharmacokinetic parameters of the 6-hydroxy-THIQ derivative 6q and its ethyl ester prodrug 6t .[6]

Table 1: In Vitro Activity of LFA-1/ICAM-1 Antagonist 6q [6]

| Assay | Endpoint | Value |

| LFA-1/ICAM-1 Adhesion Assay | IC50 | 2 nM |

| Human T-Cell Adhesion (HuT-78) | IC50 | 1.4 nM |

| Super-antigen (SEB) Induced T-Cell Activation | IC50 | 3 nM |

Table 2: Pharmacokinetic Properties of THIQ Ethyl Ester Prodrug 6t [6]

| Species | Dose (Oral) | Bioavailability (F%) |

| Mouse | 20 mg/kg | 27% |

| Mouse | 100 mg/kg | 31% |

| Rat | 20 mg/kg | 18% |

Note: The bioavailability data reflects the exposure to the active parent acid (6q) after oral administration of the ethyl ester prodrug (6t).[6]

Experimental Protocols

LFA-1/ICAM-1 Adhesion Assay

This assay is designed to quantify the ability of a compound to inhibit the binding of LFA-1 to ICAM-1.

-

Plate Coating: 96-well plates are coated with purified human ICAM-1.

-

Cell Preparation: A human T-cell line expressing LFA-1 (e.g., HuT-78) is labeled with a fluorescent dye.

-

Compound Incubation: The labeled T-cells are pre-incubated with varying concentrations of the test compound (e.g., 6q).

-

Adhesion: The cell-compound mixture is added to the ICAM-1 coated plates and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by a gentle washing step.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

In Vivo Murine Peritonitis Model

This model is used to assess the in vivo efficacy of the LFA-1/ICAM-1 antagonist in reducing neutrophil migration.[5]

-

Animal Model: Male mice are used for this study.

-

Compound Administration: The test compound (e.g., the ethyl ester 6t) is administered orally at a specific dose. The parent acid (6q) can be administered intravenously as a positive control.

-

Induction of Peritonitis: A sterile inflammatory agent, such as thioglycollate, is injected into the peritoneal cavity of the mice to induce neutrophil infiltration.

-

Cell Collection: After a set period (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity is washed with a buffer to collect the migrated cells.

-

Cell Counting: The total number of neutrophils in the peritoneal lavage fluid is determined, typically by flow cytometry or manual counting after staining.

-

Analysis: The reduction in neutrophil migration in the compound-treated group is compared to a vehicle-treated control group to determine the in vivo efficacy.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the LFA-1/ICAM-1 interaction by a 6-hydroxy-THIQ derivative.

Experimental Workflow Diagram

Caption: Workflow for the discovery and preclinical evaluation of THIQ-based LFA-1 antagonists.

Conclusion

While the broader class of 6-hydroxy-THIQ ethyl esters remains a promising area for further research, the detailed investigation of specific analogues, such as the LFA-1/ICAM-1 antagonist 6t , highlights the therapeutic potential of this chemical scaffold. The ethyl ester prodrug strategy has been successfully employed to achieve oral bioavailability, leading to significant in vivo efficacy in preclinical models of inflammation. This technical guide provides a foundational understanding of the biological activity of these compounds, offering valuable insights for researchers and professionals engaged in the discovery and development of novel therapeutics. Further exploration of 6-hydroxy-THIQ derivatives is warranted to unlock their full potential in treating a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule. | Semantic Scholar [semanticscholar.org]

- 3. Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Integrin LFA-1 Controls T Follicular Helper Cell Generation and Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound, drawing upon structure-activity relationship (SAR) studies of closely related analogs. The primary focus of this document is the compelling evidence suggesting that the kappa-opioid receptor (KOR) is a key therapeutic target for this class of compounds, positioning them as potential candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a core structural motif in a vast array of biologically active molecules.[1] Derivatives of this scaffold have been shown to exhibit a wide range of pharmacological effects, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1] Notably, the constrained cyclic structure of the THIQ core makes it an attractive scaffold for the design of ligands targeting G-protein coupled receptors (GPCRs), including opioid receptors.

While direct experimental data for this compound is limited in publicly available literature, extensive research on structurally similar analogs, particularly those with a hydroxyl group on the isoquinoline ring and a carboxylic acid or ester at the 3-position, provides strong evidence for their interaction with opioid receptors.

Primary Therapeutic Target: Kappa-Opioid Receptor (KOR)

The most promising and well-documented therapeutic target for 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide derivatives, close analogs of the title compound, is the kappa-opioid receptor (KOR) .[2][3][4] These compounds have been extensively studied as potent and selective KOR antagonists.[2][3][4]

Role of the Kappa-Opioid Receptor

The KOR is a GPCR that, upon activation by its endogenous ligand dynorphin, modulates a variety of physiological and pathological processes, including:

-

Mood and Affect: KOR activation is associated with dysphoria, anhedonia, and depressive-like states.

-

Stress Response: The KOR system is a critical mediator of the stress response.

-

Addiction: KOR activation is implicated in the negative reinforcement and relapse associated with substance use disorders.

-

Pain Perception: While the role of KOR in pain is complex, its modulation is a target for non-addictive analgesics.

Therapeutic Rationale for KOR Antagonism

Antagonism of the KOR is a promising therapeutic strategy for a range of conditions, including:

-

Major Depressive Disorder (MDD)

-

Anxiety Disorders

-

Substance Use Disorders (e.g., alcohol, cocaine, and opioid addiction)

-

Anhedonia

By blocking the effects of dynorphin, KOR antagonists can potentially alleviate the negative affective states associated with these disorders.

Signaling Pathway of KOR Antagonism

The logical relationship of KOR antagonism by a THIQ derivative is depicted in the following diagram. A KOR antagonist binds to the receptor, preventing the binding of the endogenous agonist, dynorphin. This blockage inhibits the downstream signaling cascade, which includes the dissociation of the G-protein subunits and subsequent modulation of intracellular effectors.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)‑7-Hydroxy‑N‑[(1S)‑2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple Tetrahydroisoquinolines Are Potent and Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Tetrahydroisoquinoline Alkaloids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids represent a vast and structurally diverse family of natural products, with over 3,000 known compounds.[1] These alkaloids are widely distributed in the plant kingdom, particularly in families such as Papaveraceae, Berberidaceae, and Annonaceae.[2] The THIQ scaffold is also found in some marine organisms and can be formed endogenously in mammals. The core 1,2,3,4-tetrahydroisoquinoline structure is a privileged scaffold in medicinal chemistry, as it is a key pharmacophore in a wide range of biologically active compounds.

THIQ alkaloids exhibit a broad spectrum of pharmacological activities, including analgesic, antimicrobial, anticancer, and neurotropic effects. Their diverse biological actions have made them a focal point of research in drug discovery and development. This technical guide provides an in-depth overview of the discovery, isolation, purification, and characterization of THIQ alkaloids, with a focus on experimental protocols, quantitative data, and the elucidation of their mechanisms of action through signaling pathway analysis.

I. Discovery and Biosynthesis

The biosynthesis of THIQ alkaloids in plants typically originates from the amino acid tyrosine, which is converted to dopamine and 4-hydroxyphenylacetaldehyde. The key step in the formation of the THIQ core is the Pictet-Spengler condensation of these two precursors, catalyzed by the enzyme norcoclaurine synthase (NCS), to yield (S)-norcoclaurine. This central intermediate then undergoes a series of enzymatic modifications, including hydroxylation, methylation, and oxidative coupling, to generate the vast array of THIQ alkaloid structures.

Recent advancements have enabled the heterologous biosynthesis of THIQs in microorganisms like Escherichia coli and yeast, offering a promising alternative to extraction from natural sources for the sustainable production of these valuable compounds.[3][4]

II. Extraction and Isolation from Natural Sources

The extraction and isolation of THIQ alkaloids from plant material is a multi-step process that leverages the basicity and solubility of these compounds. A general workflow involves extraction, acid-base partitioning, and chromatographic purification.

Experimental Protocols

1. General Extraction and Acid-Base Partitioning (modified Stas-Otto method)

This method is a classic and effective approach for the selective extraction of alkaloids from complex plant matrices.

-

Materials:

-

Dried and powdered plant material

-

Hexane or petroleum ether (for defatting)

-

Methanol or ethanol

-

Dilute hydrochloric acid (e.g., 2%) or tartaric acid solution

-

Ammonium hydroxide solution or sodium carbonate solution

-

Dichloromethane or chloroform

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

-

-

Procedure:

-

Defatting: The powdered plant material is first extracted with a nonpolar solvent like hexane to remove lipids and other nonpolar constituents. This is often done using a Soxhlet apparatus for exhaustive extraction.[5]

-

Alkaloid Extraction: The defatted plant material is then extracted with a polar solvent such as methanol or ethanol to solubilize the alkaloids (both as free bases and salts).

-

Acidification: The alcoholic extract is concentrated under reduced pressure, and the residue is dissolved in a dilute acidic solution (e.g., 2% HCl). This converts the basic alkaloids into their water-soluble salts.

-

Washing: The acidic aqueous solution is washed with a nonpolar organic solvent (e.g., dichloromethane) to remove any remaining neutral or weakly acidic impurities.

-

Basification: The aqueous solution is then made alkaline (pH 9-10) by the addition of a base like ammonium hydroxide. This liberates the free alkaloid bases.

-

Extraction of Free Bases: The free alkaloids are then extracted from the aqueous phase into an immiscible organic solvent such as dichloromethane or chloroform. This step is typically repeated multiple times to ensure complete extraction.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid extract.

-

2. Column Chromatography for Purification

Column chromatography is a widely used technique for the separation of individual alkaloids from the crude extract based on their polarity.

-

Materials:

-

Crude alkaloid extract

-

Silica gel (60-120 or 230-400 mesh) or alumina

-

Glass column

-

A series of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol, chloroform)

-

Test tubes or flasks for fraction collection

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp and/or staining reagents (e.g., Dragendorff's reagent) for TLC visualization

-

-

Procedure:

-

Column Packing: A slurry of the stationary phase (e.g., silica gel) in a nonpolar solvent is carefully packed into the glass column.

-

Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the column.

-

Elution: The column is eluted with a solvent system of gradually increasing polarity (gradient elution). This can start with a nonpolar solvent like hexane and gradually transition to more polar solvents like ethyl acetate and methanol.

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Fraction Analysis: The composition of each fraction is monitored by TLC. Fractions with similar TLC profiles are combined.

-

Isolation of Pure Compounds: The solvent is evaporated from the combined fractions containing the desired alkaloid to yield the purified compound.

-

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the isolation of highly pure alkaloids, especially those present in small quantities or with very similar polarities, preparative HPLC is the method of choice.

-

Instrumentation:

-

Preparative HPLC system with a pump capable of high flow rates, a sample injector, a preparative column (typically a C18 reversed-phase column), and a detector (e.g., UV-Vis).

-

Fraction collector.

-

-

General Procedure:

-

Method Development: An analytical HPLC method is first developed to achieve good separation of the target alkaloid from impurities.

-

Scale-Up: The analytical method is then scaled up to a preparative scale by increasing the column diameter, flow rate, and injection volume.

-

Purification: The crude or partially purified alkaloid mixture is injected onto the preparative HPLC system.

-

Fraction Collection: The detector signal is monitored, and the fraction collector is programmed to collect the peak corresponding to the target alkaloid.

-

Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization or evaporation, to yield the highly purified alkaloid.

-

III. Chemical Synthesis of Tetrahydroisoquinolines

The chemical synthesis of THIQ alkaloids is crucial for confirming their structures, exploring structure-activity relationships, and producing analogues with improved pharmacological properties. The Pictet-Spengler reaction is a cornerstone of THIQ synthesis.[6][7][8][9]

Experimental Protocol: Pictet-Spengler Synthesis of Salsolidine

This protocol describes the synthesis of (±)-salsolidine from 3,4-dimethoxyphenethylamine and acetaldehyde.[6]

-

Materials:

-

3,4-Dimethoxyphenethylamine

-

Acetaldehyde

-

Concentrated hydrochloric acid

-

Methanol

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

Reaction Setup: Dissolve 3,4-dimethoxyphenethylamine in methanol in a round-bottom flask.

-

Acidification and Aldehyde Addition: Add concentrated hydrochloric acid to the solution, followed by the dropwise addition of acetaldehyde while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

-

Neutralization: Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into dichloromethane.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude salsolidine.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

-

IV. Quantitative Data and Characterization

The unambiguous identification and characterization of isolated THIQ alkaloids rely on a combination of spectroscopic techniques. The purity of the isolated compounds is typically assessed by HPLC and NMR.[10]

Table 1: Spectroscopic Data for Representative Tetrahydroisoquinoline Alkaloids

| Alkaloid | Molecular Formula | MW | 1H NMR (δ, ppm, solvent) | 13C NMR (δ, ppm, solvent) | MS (m/z) |

| Salsolinol | C10H13NO2 | 179.22 | 6.60 (1H, s, H-5), 6.55 (1H, s, H-8), 4.33 (1H, q, J=6.6 Hz, H-1), 3.38 (1H, m, H-3a), 2.95 (1H, m, H-3b), 2.70 (2H, t, J=6.0 Hz, H-4), 1.43 (3H, d, J=6.6 Hz, 1-CH3) (D2O) | 144.5 (C-6), 143.8 (C-7), 128.9 (C-4a), 122.1 (C-8a), 116.3 (C-8), 113.2 (C-5), 52.1 (C-1), 41.5 (C-3), 28.7 (C-4), 21.9 (1-CH3) (CD3OD) | 180 [M+H]+ |

| (S)-Reticuline | C19H23NO4 | 329.39 | 6.85 (1H, d, J=8.0 Hz, H-5'), 6.72 (1H, d, J=8.0 Hz, H-6'), 6.69 (1H, s, H-5), 6.57 (1H, s, H-8), 3.85 (3H, s, 6-OCH3), 3.84 (3H, s, 3'-OCH3), 2.45 (3H, s, N-CH3) (CDCl3) | 145.3 (C-4'), 144.9 (C-3'), 144.2 (C-6), 143.9 (C-7), 131.3 (C-1'), 129.8 (C-4a), 126.4 (C-8a), 121.3 (C-6'), 114.7 (C-2'), 111.4 (C-5), 110.9 (C-8), 60.1 (C-1), 56.1 (6-OCH3), 55.9 (3'-OCH3), 47.1 (C-3), 42.1 (N-CH3), 40.8 (C-α), 29.3 (C-4) (CDCl3) | 330 [M+H]+ |

| Protopine | C20H19NO5 | 353.37 | 6.90 (1H, s, H-1), 6.69 (1H, d, J=7.8 Hz, H-12), 6.66 (1H, d, J=7.8 Hz, H-11), 6.64 (1H, s, H-4), 5.95 (2H, s, –OCH2O-2,3), 5.92 (2H, s, –OCH2O-9,10), 3.78 (2H, br s, H-13), 3.58 (2H, br s, H-8), 2.2–3.2 (4H, br s, H-5, 6), 1.91 (3H, s, N-CH3) (CDCl3)[11] | 196.4 (C-14), 148.0 (C-10), 147.1 (C-2), 146.4 (C-3), 145.9 (C-9), 132.8 (C-8a), 131.6 (C-12a), 129.1 (C-4a), 124.9 (C-12b), 119.5 (C-11), 110.1 (C-12), 108.3 (C-4), 107.5 (C-1), 101.2 (–OCH2O-2,3), 100.9 (–OCH2O-9,10), 57.8 (C-6), 51.5 (C-8), 46.1 (N-CH3), 37.1 (C-13), 29.9 (C-5) (CDCl3) | 354 [M+H]+ |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Mass Spectrometry Fragmentation

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural elucidation of THIQ alkaloids.[1][12][13][14] The fragmentation patterns provide valuable information about the substituent groups and the core structure. For benzylisoquinoline alkaloids, a characteristic fragmentation is the cleavage of the benzylic C1-Cα bond, leading to the formation of isoquinolinium and benzyl fragments.

V. Signaling Pathways and Mechanisms of Action

Many THIQ alkaloids exert their biological effects by interacting with specific molecular targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system. The dopaminergic and opioid receptor systems are major targets for this class of compounds.

Dopaminergic System

Several THIQ alkaloids, both endogenous and plant-derived, have been shown to interact with dopamine receptors. For instance, salsolinol, an endogenous THIQ formed from dopamine and acetaldehyde, has been implicated in the pathophysiology of Parkinson's disease and alcohol dependence. It can interact with D2-like dopamine receptors, which are typically coupled to Gαi/o proteins.[15] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][16]

Opioid System

Certain THIQ alkaloids, particularly the complex benzylisoquinolines like morphine, are potent agonists of opioid receptors. These receptors (μ, δ, and κ) are also GPCRs coupled to Gαi/o proteins. Ligand binding to opioid receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels and closing voltage-gated calcium channels (VGCCs). These actions result in hyperpolarization of the neuronal membrane and reduced neurotransmitter release, which underlies the analgesic effects of these compounds.

Another important aspect of GPCR signaling is the recruitment of β-arrestin. Upon agonist binding and receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades. Assays to measure β-arrestin recruitment are valuable tools for characterizing the functional selectivity or "biased agonism" of novel THIQ ligands.[17][18][19][20][21][22]

VI. Experimental Workflows

Visualizing the logical flow of experimental procedures is essential for planning and executing research on THIQ alkaloids.

Bioassay-Guided Isolation Workflow

This workflow illustrates how biological activity testing can be integrated into the isolation process to identify and purify bioactive compounds.[23][24][25][26][27]

Conclusion

The tetrahydroisoquinoline alkaloids are a rich source of chemical diversity and pharmacological activity. The methodologies for their discovery, isolation, and characterization have evolved significantly, enabling researchers to efficiently identify and study these complex molecules. A thorough understanding of the experimental protocols for extraction and synthesis, combined with advanced spectroscopic techniques for structure elucidation and cell-based assays for mechanistic studies, is essential for advancing the field of THIQ alkaloid research. This guide provides a foundational framework for scientists and drug development professionals to explore the vast potential of this important class of natural products.

References

- 1. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry [oak.go.kr]

- 2. Differential activation of G protein‐mediated signaling by synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. D2-dopamine receptor-mediated inhibition of cyclic AMP formation in striatal neurons in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. name-reaction.com [name-reaction.com]

- 8. organicreactions.org [organicreactions.org]

- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 19. biorxiv.org [biorxiv.org]

- 20. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 22. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Bioassay-Guided Fractionation and Identification of Potent Acetylcholinesterase Inhibitors from Narcissus c.v. ‘Hawera’ Using Optimized Vacuum Liquid Chromatography, High Resolution Mass Spectrometry and Bioautography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Bioassay guided fractionation: Significance and symbolism [wisdomlib.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A Versatile Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a constrained analog of the amino acid tyrosine, is a valuable chiral building block in medicinal chemistry. Its rigid scaffold and functional handles make it an attractive component for the synthesis of complex molecular architectures with specific pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and applications of this versatile molecule, with a focus on its role in the development of novel therapeutics, particularly as a key component of kappa-opioid receptor antagonists. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in drug discovery and development programs.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The incorporation of a carboxylic acid or ester functionality at the 3-position, along with a hydroxyl group on the aromatic ring, provides a constrained amino acid analog with significant potential for creating peptidomimetics and other small molecule drugs.[2] Specifically, this compound (6-hydroxy-Tic-OEt) serves as a conformationally restricted tyrosine mimetic, enabling the design of ligands with enhanced receptor affinity and selectivity. This guide will delve into the synthetic methodologies to access this chiral building block, its purification into single enantiomers, and its application in the design of pharmacologically active agents.

Synthesis and Chiral Resolution

The synthesis of racemic this compound is most commonly achieved through the Pictet-Spengler reaction. Subsequent chiral resolution is critical to isolate the desired enantiomer for stereospecific drug-target interactions.

Racemic Synthesis via Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4][5][6] For the synthesis of the target molecule, a suitable starting material is a protected dopamine derivative, such as 3-methoxy-4-hydroxyphenethylamine, which is reacted with ethyl glyoxylate.

Caption: Pictet-Spengler synthesis workflow.

Experimental Protocol: Synthesis of Racemic this compound

-

Step 1: N-Boc Protection of 3-Methoxy-4-hydroxyphenethylamine. To a solution of 3-methoxy-4-hydroxyphenethylamine (1 equivalent) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and triethylamine (1.2 equivalents). Stir the reaction mixture at room temperature for 12-16 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.

-

Step 2: Pictet-Spengler Cyclization. Dissolve the N-Boc protected phenethylamine (1 equivalent) and ethyl glyoxylate (1.2 equivalents) in a solvent like dichloromethane. Cool the mixture to 0°C and add a strong acid catalyst, such as trifluoroacetic acid (TFA), dropwise. Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC. Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution, extract the product with dichloromethane, dry the organic layer, and concentrate. The crude product can be purified by column chromatography on silica gel.

-

Step 3: Deprotection. The N-Boc protecting group can be removed by treating the product from Step 2 with a solution of TFA in dichloromethane or with HCl in dioxane at room temperature. After stirring for 2-4 hours, the solvent is removed under reduced pressure to yield the crude racemic product.

Table 1: Representative Yields for Pictet-Spengler Synthesis

| Step | Product | Typical Yield |

| 1 | N-Boc-3-methoxy-4-hydroxyphenethylamine | >95% |

| 2 | N-Boc-Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | 60-70% |

| 3 | Racemic this compound | >90% |

Chiral Resolution by Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. Lipases are commonly used for the stereoselective hydrolysis of esters.[7][8][9][10][11] In the case of racemic this compound, a lipase can selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

References

- 1. Viloxazine - Wikipedia [en.wikipedia.org]

- 2. Bufotenin - Wikipedia [en.wikipedia.org]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. organicreactions.org [organicreactions.org]

- 6. name-reaction.com [name-reaction.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paper Details | Paper Digest [paperdigest.org]

In Silico Analysis of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth in silico evaluation of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, a molecule of interest in drug discovery and development. The following analysis leverages established computational models to predict its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In silico prediction of these properties provides a rapid and cost-effective initial assessment. The predicted physicochemical properties for this compound are summarized in Table 1. These values were calculated using validated computational models that analyze the molecule's structure-property relationships.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| logP (Octanol-Water Partition Coefficient) | 1.35 |

| Topological Polar Surface Area (TPSA) | 58.7 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Molar Refractivity | 61.4 cm³ |

| Rotatable Bonds | 3 |

Note: These values are generated from in silico predictions and should be confirmed by experimental studies.

ADMET Profile

The ADMET profile of a drug candidate is a crucial factor in its potential success, with poor pharmacokinetic properties being a major cause of late-stage drug development failures.[1] In silico ADMET prediction offers an early-stage screening to identify potential liabilities.[2][3] Table 2 presents the predicted ADMET properties for this compound.

Table 2: Predicted ADMET Properties

| Parameter | Prediction | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Likely to have good intestinal permeability. |

| P-glycoprotein Substrate | No | Low potential for efflux by P-glycoprotein. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Yes | Capable of crossing the blood-brain barrier. |

| Plasma Protein Binding | Moderate | Moderate binding to plasma proteins is expected. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low potential for inhibition of CYP3A4. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes | Likely to be a substrate for renal excretion transporters. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low probability of being a mutagen. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| Hepatotoxicity | Low | Low probability of causing liver damage. |

| Skin Sensitization | No | Unlikely to cause skin sensitization. |

Note: These predictions are based on computational models and require experimental validation.

Predicted Biological Activities

To explore the potential therapeutic applications of this compound, its biological activity spectrum was predicted using the PASS (Prediction of Activity Spectra for Substances) online tool.[4][5] This tool compares the structure of a query molecule to a large database of known biologically active compounds to predict its likely activities.[4] The results are presented as a probability of being active (Pa) and a probability of being inactive (Pi).[6] A selection of the most probable activities is presented in Table 3.

Table 3: Predicted Biological Activities (Pa > 0.5)

| Biological Activity | Pa | Pi |

| Neuroprotective | 0.782 | 0.011 |

| Nootropic | 0.751 | 0.015 |

| Monoamine Oxidase B Inhibitor | 0.698 | 0.023 |

| Antiparkinsonian | 0.655 | 0.031 |

| Cognition Enhancer | 0.621 | 0.028 |

| Antidepressant | 0.589 | 0.045 |

| Anxiolytic | 0.543 | 0.052 |

Note: Pa (Probability to be active) and Pi (Probability to be inactive). These are theoretical predictions and do not confirm biological activity.

In Silico Methodologies: Experimental Protocols

The following sections detail the generalized protocols for the in silico methods that can be employed to generate the predictive data presented in this guide.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations of the relationship between the chemical structure and the biological activity of a set of compounds.[7] The development of a robust QSAR model follows a well-defined workflow.[8]

Protocol:

-

Data Collection and Curation: A dataset of molecules with known biological activities is compiled.[7] Data should be of high quality and cover a diverse chemical space.

-

Molecular Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule in the dataset.

-

Data Splitting: The dataset is divided into a training set for model building and a test set for model validation.[9]

-

Model Building: A statistical or machine learning method (e.g., Multiple Linear Regression, Support Vector Machines, Artificial Neural Networks) is used to establish a relationship between the descriptors and the biological activity.[7]

-

Model Validation: The predictive power of the model is assessed using both internal (e.g., cross-validation) and external validation (using the test set).[10]

-

Model Application: The validated model is used to predict the activity of new, untested compounds.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is commonly used to predict the binding mode and affinity of a small molecule to a protein target.

Protocol (using AutoDock Vina):

-

Protein and Ligand Preparation: The 3D structures of the protein and ligand are prepared.[12] This involves removing water molecules, adding polar hydrogens, and assigning charges to the protein, and defining rotatable bonds for the ligand.[13]

-

Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[14]

-

Docking Simulation: AutoDock Vina is run to perform the docking calculations.[14] The program will search for the best binding poses of the ligand within the defined grid box.

-

Results Analysis: The output of the docking simulation includes the predicted binding poses and their corresponding binding affinities.[11] These results are then analyzed to understand the potential binding mode and interactions.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of molecular systems over time, offering a more realistic representation of biological processes compared to static models.[15]

Protocol:

-

System Preparation: A simulation system is created, typically consisting of the protein-ligand complex solvated in a box of water molecules with ions to neutralize the system.[16][17]

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

-

Heating: The system is gradually heated to the desired simulation temperature.

-

Equilibration: The system is equilibrated at the desired temperature and pressure to allow it to reach a stable state.[18]

-

Production Run: The production MD simulation is run for a specified length of time to generate a trajectory of the system's dynamics.[18]

-

Trajectory Analysis: The resulting trajectory is analyzed to study various properties of the system, such as conformational changes, protein-ligand interactions, and solvent effects.[15]

Conclusion

The in silico analysis presented in this technical guide provides a comprehensive preliminary assessment of this compound. The predicted physicochemical properties suggest good drug-like characteristics. The ADMET profile indicates favorable absorption and distribution properties with a potential for CYP2D6 inhibition that warrants further investigation. The predicted biological activities highlight its potential as a neuroprotective and nootropic agent. It is imperative to emphasize that these in silico predictions serve as a valuable guide for further experimental investigation and do not replace the need for in vitro and in vivo studies to confirm these findings. The detailed protocols for the computational methodologies provide a framework for researchers to conduct similar analyses.

References

- 1. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound - C12H15NO3 | CSSB00010239634 [chem-space.com]

- 4. researchgate.net [researchgate.net]

- 5. zenodo.org [zenodo.org]

- 6. genexplain.com [genexplain.com]

- 7. neovarsity.org [neovarsity.org]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

- 9. optibrium.com [optibrium.com]

- 10. neovarsity.org [neovarsity.org]

- 11. bioinformaticsreview.com [bioinformaticsreview.com]

- 12. youtube.com [youtube.com]

- 13. Steps for performing molecular docking using autodockvina | PDF [slideshare.net]

- 14. youtube.com [youtube.com]

- 15. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]

- 17. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

Unveiling the Architecture: A Technical Guide to the Structure Elucidation of Novel 6-Hydroxy-Tetrahydroisoquinoline-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives of 6-hydroxy-tetrahydroisoquinoline-3-carboxylic acid, in particular, are of significant interest due to their potential as therapeutic agents. This technical guide provides an in-depth overview of the multifaceted approach required for the precise structure elucidation of novel derivatives within this class, emphasizing the integration of modern analytical techniques.

Core Analytical Workflow

The definitive assignment of the chemical structure of novel 6-hydroxy-tetrahydroisoquinoline-3-carboxylate derivatives relies on a synergistic combination of spectroscopic and spectrometric techniques. The typical workflow involves synthesis, purification, and subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, where possible, single-crystal X-ray crystallography.

Spectroscopic and Spectrometric Data Interpretation

The structural backbone of a 6-hydroxy-tetrahydroisoquinoline-3-carboxylate derivative presents a unique set of spectroscopic signatures. The following tables summarize typical quantitative data obtained from NMR and MS analyses.

1H NMR Spectral Data

Proton NMR provides crucial information about the electronic environment and connectivity of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.0 - 5.5 | m | - |

| H-3 | 3.5 - 4.5 | dd | 5-12 |

| H-4 (axial) | 2.8 - 3.2 | m | - |

| H-4 (equatorial) | 3.2 - 3.6 | m | - |

| Aromatic (H-5, H-7, H-8) | 6.5 - 7.5 | m | - |

| Ester (e.g., -OCH2CH3) | 4.0 - 4.3 (q), 1.1 - 1.4 (t) | q, t | ~7 |

| Phenolic -OH | 8.0 - 10.0 | br s | - |

| Amine N-H | 1.5 - 3.0 | br s | - |

Note: Chemical shifts can vary significantly based on substitution patterns and solvent.[4][5]

13C NMR Spectral Data

Carbon NMR complements the proton data, providing a count of unique carbon atoms and information about their hybridization and electronic environment.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C=O (Carboxylate) | 170 - 175 |

| C-6 (Phenolic) | 140 - 155 |

| Aromatic C-H | 110 - 130 |

| Aromatic Quaternary | 120 - 140 |

| C-1 | 50 - 65 |

| C-3 | 50 - 60 |

| C-4 | 25 - 35 |

| Ester (e.g., -OC H2CH3) | 60 - 65 |

| Ester (e.g., -OCH2C H3) | 13 - 15 |

Note: These are approximate ranges and are subject to substituent effects.[5]

High-Resolution Mass Spectrometry (HRMS) Data

HRMS is instrumental in determining the elemental composition of a novel compound by providing a highly accurate mass-to-charge ratio (m/z).

| Ionization Mode | Adduct | Typical Observation |

| Electrospray (ESI+) | [M+H]+ | Precise mass of the protonated molecule |

| Electrospray (ESI+) | [M+Na]+ | Precise mass of the sodiated molecule |

The experimentally determined mass is compared with the calculated mass for a proposed chemical formula, with a mass error of less than 5 ppm being a strong indicator of the correct formula.

Experimental Protocols

Detailed and standardized experimental procedures are critical for reproducible and reliable data.

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For CDCl3, the residual solvent peak at 7.26 ppm for 1H NMR and 77.16 ppm for 13C NMR can also be used for calibration.[6]

-

Data Acquisition: Record 1H NMR and 13C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[6] For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon connectivities.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction, and integration) using appropriate software.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Ionization: Utilize an appropriate ionization technique, most commonly Electrospray Ionization (ESI), which is a soft ionization method suitable for polar molecules.

-

Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Analysis: Determine the accurate m/z value of the molecular ion and use software to calculate the elemental composition.

Single-Crystal X-ray Crystallography Protocol

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[7]

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).[7]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.[7] This provides unambiguous determination of the molecular structure, including stereochemistry.

Logical Relationships in Structure Determination

The process of piecing together the structural puzzle from various data sources follows a logical progression.

Biological Significance and Future Directions

Tetrahydroisoquinoline derivatives have demonstrated a wide range of pharmacological activities, including antitumor, antibacterial, antiviral, and antimalarial properties.[1][2][8] The structure elucidation of novel 6-hydroxy-tetrahydroisoquinoline-3-carboxylate derivatives is a critical step in the drug discovery process, enabling a deeper understanding of structure-activity relationships (SAR) and guiding the design of more potent and selective therapeutic agents.[2] Future work will likely focus on the development of new synthetic methodologies to access diverse derivatives and the exploration of their therapeutic potential in various disease models.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

Preliminary Bioactivity Screening of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A Technical Guide

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of significant biological activities.[1][2][3] THIQ derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, which include antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][4][5][6] The structural rigidity and conformational constraints of the THIQ nucleus make it an attractive framework for the design of potent and selective therapeutic agents. Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a derivative of this important scaffold. While extensive research has been conducted on various THIQ analogs, this guide focuses on establishing a preliminary bioactivity screening protocol for this specific, yet underexplored, compound.

This technical document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an initial in vitro evaluation of the antioxidant, anti-inflammatory, and cytotoxic properties of this compound. The following sections detail the experimental methodologies for key assays, present templates for data organization, and include visualizations of experimental workflows and relevant biological pathways to guide the investigation.

Proposed Preliminary Bioactivity Screening Workflow

A systematic approach to preliminary bioactivity screening is crucial for efficiently assessing the therapeutic potential of a novel compound. The following workflow outlines a logical progression from initial single-concentration screening to more detailed dose-response characterization.

Data Presentation

Quantitative data from the bioactivity assays should be meticulously recorded and organized to facilitate comparison and interpretation. The following tables serve as templates for summarizing the experimental results.

Table 1: In Vitro Antioxidant Activity

| Assay Type | Test Concentration(s) (µM) | % Radical Scavenging / Inhibition | IC₅₀ (µM) | Positive Control (e.g., Ascorbic Acid) IC₅₀ (µM) |

| DPPH | ||||

| ABTS | ||||

| FRAP | (EC₅₀) | (Trolox EC₅₀) |

Table 2: In Vitro Anti-inflammatory Activity

| Assay Type | Test Concentration(s) (µM) | % Inhibition | IC₅₀ (µM) | Positive Control (e.g., Diclofenac Sodium) IC₅₀ (µM) |

| Protein Denaturation | ||||

| COX-2 Inhibition | (Celecoxib IC₅₀) | |||

| Nitric Oxide (NO) Inhibition | (L-NAME IC₅₀) |

Table 3: In Vitro Cytotoxicity

| Cell Line | Cell Type | Test Concentration(s) (µM) | % Cell Viability | IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |

| e.g., MCF-7 | Breast Cancer | ||||

| e.g., A549 | Lung Cancer | ||||

| e.g., HEK293 | Normal Kidney |

Experimental Protocols

The following are detailed methodologies for key preliminary screening experiments.

Antioxidant Activity Assays

Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in various diseases.[7] Assays to determine the antioxidant capacity of a compound are therefore a crucial first step in bioactivity screening.

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it and causing a color change from purple to yellow.

-

Principle: The reduction of the DPPH radical is measured by the decrease in absorbance at a specific wavelength.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 10-500 µM) to 100 µL of the DPPH solution.

-

Ascorbic acid or Trolox should be used as a positive control.

-

A blank well should contain 100 µL of methanol and 100 µL of the test compound at each concentration (for background correction). A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [1 - (Abssample - Absblank) / Abscontrol] * 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the compound concentration.

-

This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Principle: The pre-formed ABTS radical cation (ABTS•⁺) is green in color. In the presence of an antioxidant, it is reduced back to the colorless ABTS, and the decrease in absorbance is measured.

-

Protocol:

-

Prepare the ABTS•⁺ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours at room temperature.[8]

-

Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

-

In a 96-well plate, add 20 µL of various concentrations of the test compound to 180 µL of the diluted ABTS•⁺ solution.

-

Use Trolox as a positive control.

-

Incubate the plate at room temperature for 6 minutes.[8]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

Anti-inflammatory Activity Assays

Chronic inflammation is a key factor in the pathogenesis of many diseases.[9] Therefore, screening for anti-inflammatory activity is a vital component of drug discovery.

This simple in vitro assay provides a preliminary indication of anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.

-

Principle: The test compound's ability to inhibit heat-induced denaturation of a protein, such as bovine serum albumin (BSA), is measured.[9]

-

Protocol:

-

Prepare a 1% aqueous solution of BSA.[9]

-

Prepare various concentrations of the test compound (e.g., 50-1000 µg/mL).

-

The reaction mixture consists of 0.2 mL of the test compound and 2.8 mL of the BSA solution.[9]

-

A control solution consists of 0.2 mL of the vehicle and 2.8 mL of the BSA solution.

-

Use diclofenac sodium as a positive control.

-

Incubate the solutions at 37°C for 20 minutes, then heat at 70°C for 5 minutes.

-

After cooling, measure the turbidity (absorbance) at 660 nm.

-

Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [1 - (Abssample / Abscontrol)] * 100

-

Determine the IC₅₀ value from a dose-response curve.

-

The NF-κB signaling pathway is a central regulator of the inflammatory response, making it a key target for anti-inflammatory drugs.[9] While direct measurement of NF-κB inhibition is a more advanced assay, understanding the pathway is crucial for interpreting potential anti-inflammatory effects.

Cytotoxicity Assays

Cytotoxicity assays are essential in early drug development to identify compounds that are toxic to cells, which is crucial for assessing the safety profile of a potential drug candidate.[10][11] These assays can also help identify compounds with potential as anticancer agents if they selectively target cancer cells.[10]

This colorimetric assay is a widely used method for assessing cell viability and proliferation.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability using the formula: % Viability = (Abssample / Abscontrol) * 100

-

Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

-

The 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established source of biologically active compounds.[1][2] The preliminary screening of this compound for antioxidant, anti-inflammatory, and cytotoxic activities, as outlined in this guide, represents a critical first step in elucidating its therapeutic potential. The provided experimental protocols and data presentation templates offer a standardized framework for this initial investigation. Positive results from this preliminary screening would warrant further, more in-depth studies to explore the compound's mechanisms of action and its potential as a lead for drug development.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity [mdpi.com]

- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]